molecular formula C22H24N2OS B2657204 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 403723-31-9

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2657204
CAS No.: 403723-31-9
M. Wt: 364.51
InChI Key: GJIWEZZHNVFRSL-UHFFFAOYSA-N
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Description

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one: is a complex organic compound featuring a quinazolinone core structure. This compound is characterized by the presence of a tert-butylphenyl group, a sulfanyl linkage, and a prop-2-en-1-yl substituent. The unique combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers explore its activity against various biological targets, aiming to develop new drugs for the treatment of diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the tert-Butylphenyl Group: This step involves the alkylation of the sulfanyl group with 4-tert-butylbenzyl halides under basic conditions.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through allylation reactions using allyl halides or allyl alcohols in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenyl derivatives: Compounds with similar aromatic substituents.

    Quinazolinone derivatives: Molecules sharing the quinazolinone core structure.

    Sulfanyl-containing compounds: Molecules featuring sulfanyl linkages.

Uniqueness

The uniqueness of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-5-14-24-20(25)18-8-6-7-9-19(18)23-21(24)26-15-16-10-12-17(13-11-16)22(2,3)4/h5-13H,1,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWEZZHNVFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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